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Compound of Interest

Compound Name: 2-(4-Bromophenyl)quinoxaline

Cat. No.: B1269312 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 2-(4-Bromophenyl)quinoxaline, a molecule of interest in medicinal

chemistry and materials science. This document is intended for researchers, scientists, and

professionals in drug development, offering a centralized resource for its structural

characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data
The structural integrity of 2-(4-Bromophenyl)quinoxaline has been elucidated through a

variety of spectroscopic techniques. The following tables summarize the key quantitative data

obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for 2-(4-Bromophenyl)quinoxaline
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.24 s 1H H-3 (quinoxaline ring)

8.11 - 8.02 m 2H Ar-H

7.76 - 7.74 m 2H Ar-H

7.66 - 7.63 m 2H Ar-H

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data for 2-(4-Bromophenyl)quinoxaline

Chemical Shift (δ) ppm Assignment

150.48 C-2 (quinoxaline ring)

142.70 Quinoxaline Ring Carbon

142.10 Quinoxaline Ring Carbon

141.57 Quinoxaline Ring Carbon

135.47 Bromophenyl Ring Carbon

132.25 Bromophenyl Ring Carbon

130.40 Quinoxaline Ring Carbon

129.73 Bromophenyl Ring Carbon

129.51 Quinoxaline Ring Carbon

129.09 Bromophenyl Ring Carbon

128.89 Quinoxaline Ring Carbon

124.91 Bromophenyl Ring Carbon

Solvent: CDCl₃, Frequency: 75 MHz
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Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for 2-(4-Bromophenyl)quinoxaline

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Weak C-H aromatic stretching

~1615 Medium
C=N stretching (quinoxaline

ring)

~1580 Medium C=C aromatic ring stretching

~1489 Strong C=C aromatic ring stretching

~1070 Strong C-Br stretching

~830 Strong
C-H out-of-plane bending (p-

disubstituted benzene)

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for 2-(4-Bromophenyl)quinoxaline

m/z Ion

285 [M+H]⁺

287 [M+H+2]⁺ (due to ⁸¹Br isotope)

Technique: Electrospray Ionization (ESI)

Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of 2-(4-
Bromophenyl)quinoxaline are provided below.

Synthesis of 2-(4-Bromophenyl)quinoxaline
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A common and effective method for the synthesis of 2-(4-Bromophenyl)quinoxaline involves

the condensation of an appropriate dicarbonyl compound with an o-phenylenediamine

derivative.[1] A typical procedure is as follows:

A suspension of hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (2.0 mmol) and benzene-

1,2-diamine (3.0 mmol) is prepared in ethanol (5 ml).

The mixture is stirred at room temperature.

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

Upon completion, the resulting precipitate is filtered.

The collected solid is washed with cold ethanol and then dried to yield the final product.

Spectroscopic Analysis
For the acquisition of NMR spectra, approximately 10-20 mg of the solid 2-(4-
Bromophenyl)quinoxaline sample was dissolved in about 0.7 mL of deuterated chloroform

(CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was then

transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra were recorded on a 300 MHz

spectrometer.

The IR spectrum was obtained using the KBr pellet method. A small amount of the solid sample

was finely ground with anhydrous potassium bromide (KBr) in an agate mortar. The resulting

powder was then compressed into a thin, transparent pellet using a hydraulic press. The pellet

was placed in the sample holder of an FTIR spectrometer and the spectrum was recorded.

Mass spectral analysis was performed using an electrospray ionization (ESI) mass

spectrometer. A dilute solution of the compound was prepared in a suitable solvent (e.g.,

methanol or acetonitrile) and introduced into the ion source. The mass spectrum was acquired

in the positive ion mode.

Workflow for Synthesis and Characterization
The logical flow from starting materials to the fully characterized product is illustrated in the

following diagram.
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Caption: Workflow for the synthesis and spectroscopic characterization of 2-(4-
Bromophenyl)quinoxaline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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